The mechanism of action of sulfonamides, including fluorinated derivatives, often involves the inhibition of enzymes. For instance, the introduction of a fluorine atom in benzenesulfonamide derivatives has been shown to preserve COX-2 potency and enhance COX1/COX-2 selectivity, which is beneficial in the development of selective COX-2 inhibitors like JTE-522 for the treatment of conditions such as rheumatoid arthritis and acute pain1. Similarly, fluorinated benzenesulfonamides have demonstrated inhibitory effects on carbonic anhydrase (CA) isoforms, particularly those associated with tumors, such as hCA IX and XII, suggesting their potential in cancer therapy2. The presence of fluorine not only enhances binding to the target enzymes but also affects the physicochemical properties of the compounds, which can be advantageous for drug design5.
In the medical field, sulfonamides with fluorine substitutions have shown promise as anticancer agents. Compounds with specific structural modifications, such as the introduction of 3,4-dimethoxy groups, have been found to inhibit the HIF-1 pathway, which is a target for cancer therapeutics4. Additionally, new dibenzenesulfonamides have been synthesized and tested for their cytotoxic effects on various tumor cell lines, inducing apoptosis and autophagy pathways, while also inhibiting tumor-associated carbonic anhydrase isoenzymes7.
Fluorinated sulfonamides also play a role in chemical synthesis. For example, 2,4-Dinitrobenzenesulfonamides have been utilized for the preparation of a variety of secondary amines and diamines, showcasing their utility as protecting/activating groups in synthetic chemistry6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: